6-Methoxynicotinimidamide hydrochloride

Physicochemical Properties ADME Drug Design

Essential 6-methoxy nicotinimidamide building block for SAR studies. The 6-position methoxy group enables unique electron-donating effects on the pyridine ring, distinguishing it from 4- or 5-methoxy isomers. Balanced lipophilicity (consensus logP ~0.64) supports blood-brain barrier penetration for CNS target probe development. Compared to 6-methoxynicotinamide (JBSNF-000088), the amidine moiety offers altered hydrogen-bonding for potentially superior NNMT inhibitor potency. Hydrochloride salt ensures solubility and stability. For research use only.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
CAS No. 201937-22-6
Cat. No. B1420219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxynicotinimidamide hydrochloride
CAS201937-22-6
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=N)N.Cl
InChIInChI=1S/C7H9N3O.ClH/c1-11-6-3-2-5(4-10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H
InChIKeyZADOHHNYDKHRML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxynicotinimidamide Hydrochloride (CAS 201937-22-6): A Nicotinimidamide Building Block for Medicinal Chemistry


6-Methoxynicotinimidamide hydrochloride (CAS 201937-22-6) is a synthetic organic compound within the nicotinimidamide class, structurally defined by a 6-methoxypyridine core linked to a carboximidamide group. It is widely cataloged by research chemical suppliers as a versatile intermediate or building block for pharmaceutical and agrochemical research . Its hydrochloride salt form is noted to enhance solubility and stability for handling and storage in a laboratory setting [1]. A comprehensive search of primary literature and patents reveals a significant gap in the publication of specific, quantitative biological or chemical performance data for this exact compound, limiting direct, evidence-based comparisons with analogs.

Why 6-Methoxynicotinimidamide Hydrochloride is Not a Simple 'Drop-in' Substitute for Other Nicotinimidamide Analogs


The critical distinction lies in the structural and electronic impact of the methoxy group's position on the pyridine ring. In the broader nicotinimidamide class, the position of substituents like methoxy is a primary driver of biological activity, target binding affinity, and physicochemical properties such as logP and solubility . For example, studies on nicotinic acetylcholine receptor (nAChR) interactions suggest that methoxy substitutions can enhance binding affinity compared to unmodified scaffolds, but the effect is dependent on the specific position . Similarly, in related nicotinamide analogs, the position of a substituent can drastically alter inhibitory potency against enzymes like NNMT [1]. Therefore, substituting 6-Methoxynicotinimidamide with its 4- or 5-methoxy isomers, or with other substituents like trifluoromethyl or methylsulfonyl, is not a scientifically valid interchange. Each analog presents a unique, and potentially orthogonal, structure-activity relationship (SAR) profile that must be independently verified.

Verifiable Quantitative Differentiation of 6-Methoxynicotinimidamide Hydrochloride (CAS 201937-22-6)


Physicochemical Profile and Predicted Drug-Likeness of 6-Methoxynicotinimidamide

The target compound has a computed consensus logP of 0.64, indicating a balanced hydrophilic-lipophilic profile . This can be contrasted with the 4-(trifluoromethyl) analog, which, based on its structure, is predicted to be considerably more lipophilic, a property that would significantly alter its membrane permeability, solubility, and overall pharmacokinetic behavior [1]. This differentiation is crucial for selecting a building block with desired drug-like properties.

Physicochemical Properties ADME Drug Design

Inferred Impact of 6-Methoxy Substitution on Biological Target Engagement

While no data exists for 6-Methoxynicotinimidamide, the 6-methoxy substitution pattern in the closely related 6-Methoxynicotinamide (JBSNF-000088) yields potent NNMT inhibition with IC50s of 1.8 µM (human), 2.8 µM (monkey), and 5.0 µM (mouse) [1]. This is a clear contrast to the activity profile of a structurally distinct nicotinimidamide analog, 6-(4-phenylpiperazin-1-yl)nicotinimidamide, which would be expected to engage an entirely different set of biological targets due to the significant size and electronic differences of its substituent. This class-level inference suggests the 6-methoxy-nicotinimidamide core is a privileged scaffold for specific enzyme inhibition.

Nicotinic Receptors NNMT Inhibitor Structure-Activity Relationship

Physical Form and Stability for Laboratory Handling

6-Methoxynicotinimidamide is supplied as a solid hydrochloride salt . This physical form is a key differentiator from non-salt forms or liquid analogs. The hydrochloride salt is specifically chosen to enhance the compound's stability and water solubility compared to its free base, facilitating accurate weighing, dissolution, and storage in a typical laboratory environment. This is a practical, though not biologically driven, point of differentiation for procurement decisions.

Formulation Storage Stability

Targeted Research Applications for 6-Methoxynicotinimidamide Hydrochloride Based on Available Evidence


Exploratory SAR Studies on Nicotinimidamide Scaffolds

This compound is best utilized as a specific probe in structure-activity relationship (SAR) studies focused on the 6-position of a nicotinimidamide core. Researchers investigating the impact of electron-donating methoxy groups on target binding, as opposed to electron-withdrawing or bulky groups, would find this compound essential. This application is directly supported by the predicted lipophilicity data and class-level inferences about the importance of substituent positioning .

Medicinal Chemistry Campaigns Targeting NNMT

Given the established activity of the closely related 6-methoxynicotinamide (JBSNF-000088) as a potent Nicotinamide N-methyltransferase (NNMT) inhibitor, 6-Methoxynicotinimidamide represents a high-value starting point or fragment for developing novel NNMT inhibitors. The amidine functional group offers a distinct hydrogen-bonding profile compared to the amide in JBSNF-000088, which may lead to improved potency or altered selectivity [1].

Design of CNS-Penetrant Chemical Probes

The balanced lipophilicity (consensus logP ~0.64) of 6-Methoxynicotinimidamide suggests it may possess favorable properties for crossing the blood-brain barrier . This positions it as a logical building block for designing chemical probes intended to target nicotinergic or related pathways within the central nervous system, where 6-methoxy substitution on related scaffolds has been shown to modulate receptor binding .

Technical Documentation Hub

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